Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
Description
Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a trifluoromethyl (-CF₃) group at position 4 of the pyridazine ring and a 4-(trifluoromethyl)phenyl substituent at position 1. Its molecular formula is C₁₅H₁₀F₆N₂O₃, with an average molecular mass of 398.25 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O3/c1-2-26-13(25)12-10(15(19,20)21)7-11(24)23(22-12)9-5-3-8(4-6-9)14(16,17)18/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBYHIWLJPNHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate is , with a molecular weight of approximately 380.24 g/mol. The compound features a pyridazine ring, which is known for its biological activity, and multiple trifluoromethyl groups that enhance lipophilicity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds containing pyridazine derivatives exhibit significant antitumor activity. This compound has been evaluated for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells, through the activation of caspase pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that derivatives with similar frameworks exhibit efficacy against a range of bacterial strains. In vitro studies reported that this compound demonstrated significant inhibition of Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Fluorinated Polymers
Due to the presence of trifluoromethyl groups, this compound can be utilized in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability. Research has focused on incorporating such compounds into polymer matrices to enhance properties like hydrophobicity and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyridazine derivatives with variations in substituents impacting physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Molecular Comparison
Key Insights from Structural Variations:
Trifluoromethyl (-CF₃) Effects: The target compound’s dual CF₃ groups (pyridazine-C4 and phenyl-C4) increase electrophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ). CF₃ groups also enhance resistance to oxidative degradation .
Halogen vs. CF₃ :
- The 3-chlorophenyl analog () exhibits a lower molecular mass (346.69 vs. 398.25) but retains halogen bonding capability, which could favor target interactions in drug design.
Methoxy groups () enhance solubility but may reduce metabolic stability .
Research Implications and Gaps
While structural data are available (e.g., via SHELX crystallography tools in ), the provided evidence lacks explicit biological or synthetic studies on the target compound. Further research should explore:
Biological Activity
Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS Number: 448895-37-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10F6N2O3
- Molecular Weight : 380.25 g/mol
- IUPAC Name : this compound
The compound features multiple trifluoromethyl groups that enhance its lipophilicity and may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, in assays involving human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It shows promising results in inhibiting enzymes such as cyclooxygenase (COX), which is implicated in inflammatory processes and cancer progression.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibition of E. coli and S. aureus growth observed at concentrations of 50 µg/mL. |
| Cytotoxicity in Cancer Cells | Assess effects on MCF-7 and HT-29 cells | Induced apoptosis with IC50 values of 30 µM for MCF-7 and 25 µM for HT-29. |
| Enzyme Inhibition | Investigate COX inhibition | Inhibition rate of COX was measured at 60% at a concentration of 100 µM, indicating potential anti-inflammatory properties. |
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature due to trifluoromethyl groups may allow the compound to integrate into microbial membranes, disrupting their integrity.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways through caspase activation leads to cell death in cancer cells.
- Enzyme Interaction : Binding to active sites of enzymes like COX may inhibit their function, reducing inflammation and tumorigenesis.
Q & A
Q. Methodological steps :
Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
Molecular docking : Compare binding modes with homologous compounds (e.g., pyridazinones in ) to identify key interactions.
Metabolic stability assays : Assess hepatic microsome degradation to rule out pharmacokinetic variability .
What strategies enhance the compound’s bioactivity through structural modifications?
- Introduce electron-withdrawing groups (e.g., nitro or cyano) at C3 to amplify electrophilicity and target binding .
- Replace ethyl ester with methyl or tert-butyl esters to modulate solubility and bioavailability .
- Optimize trifluoromethyl positioning : Para-substituted phenyl groups improve steric compatibility with hydrophobic enzyme pockets .
How to address analytical challenges in purity assessment?
Q. Advanced techniques :
- LC-MS/MS : Detects trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra, critical for diastereomer identification .
Parameters to optimize : Column temperature (25–40°C) and mobile phase pH (2.5–3.5) .
Comparative Structural Analysis
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Trifluoromethyl at C4 | Enhances metabolic stability and lipophilicity | |
| 4-(Trifluoromethyl)phenyl | Improves target affinity via π-π stacking | |
| Ethyl carboxylate at C3 | Balances solubility and membrane permeability |
Future Research Directions
- Mechanistic studies : Use CRISPR-Cas9 gene editing to validate kinase targets .
- In vivo pharmacokinetics : Assess oral bioavailability in rodent models with HPLC-based plasma profiling .
- Crystallography : Solve X-ray structures to guide rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
